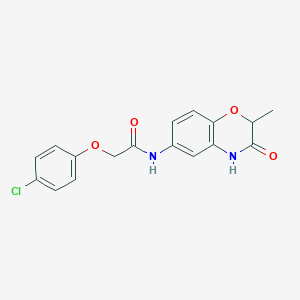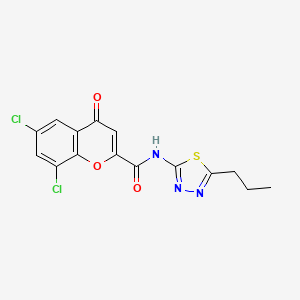![molecular formula C18H17N5O3 B11309957 propyl 4-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B11309957.png)
propyl 4-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROPYL 4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDO]BENZOATE is a synthetic organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives, including PROPYL 4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDO]BENZOATE, can be approached through various methods. One common method involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide . Another method involves the use of triethyl orthoformate and sodium azide .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches such as using water as a solvent, moderate reaction conditions, and non-toxic reagents. These methods aim to achieve high yields with minimal environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
PROPYL 4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert tetrazoles to amines or other reduced forms.
Substitution: Tetrazoles can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, ammonia, dicyandiamide, and sodium azide. Reaction conditions typically involve moderate temperatures and the use of solvents such as water or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of tetrazoles can yield tetrazole oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
PROPYL 4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDO]BENZOATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of PROPYL 4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDO]BENZOATE involves its interaction with molecular targets and pathways within biological systems. Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids, which allows them to interact with various receptors and enzymes. The planar structure of tetrazoles favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor-ligand interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyltetrazole: Similar in structure but differs in the substitution pattern on the tetrazole ring.
1,2,3-Triazole: Another nitrogen-rich heterocycle with similar biological activities but different chemical properties.
Imidazole: A five-membered ring with two nitrogen atoms, used in various medicinal and industrial applications.
Uniqueness
PROPYL 4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDO]BENZOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrazole ring provides a balance of electron-donating and electron-withdrawing properties, making it versatile for various applications .
Eigenschaften
Molekularformel |
C18H17N5O3 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
propyl 4-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C18H17N5O3/c1-2-10-26-18(25)13-6-8-15(9-7-13)20-17(24)14-4-3-5-16(11-14)23-12-19-21-22-23/h3-9,11-12H,2,10H2,1H3,(H,20,24) |
InChI-Schlüssel |
ONBUHLNCKODQST-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-phenyl-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11309907.png)
![N-{2-[3-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide](/img/structure/B11309916.png)
![N-{4-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide](/img/structure/B11309923.png)

![trans-4-[({2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11309937.png)
![6-chloro-N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11309938.png)
![2-(2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(prop-2-en-1-yl)acetamide](/img/structure/B11309942.png)
![N-(4-fluorophenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11309949.png)

![N-(4-chloro-3-methylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11309970.png)
![N-(2,5-dimethylphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11309976.png)
![N-(4-ethoxyphenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11309983.png)
![N-(2-chloro-4-fluorophenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11309989.png)
